Boc-D-threo-3-(4-cyanophenyl)serine

Peptide Synthesis Stereochemistry Chiral Building Blocks

Boc-D-threo-3-(4-cyanophenyl)serine is a specialized D-threo-β-hydroxy-α-amino acid building block for Boc-SPPS and medicinal chemistry. Its defined D-threo stereochemistry is critical for inducing specific peptide turn conformations, while the 4-cyanophenyl group (Hammett σp ≈ 0.66) provides an electron-withdrawing effect that cannot be replicated by unsubstituted phenyl analogs—making substitution with Boc-D-threo-3-phenylserine or L-threo enantiomers scientifically invalid. Fully compatible with standard TFA deprotection protocols. Ideal for designing peptidomimetics with tunable target binding affinity. Confirm lot-specific purity via COA.

Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
CAS No. 1028281-09-5
Cat. No. B1446766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-threo-3-(4-cyanophenyl)serine
CAS1028281-09-5
Molecular FormulaC15H18N2O5
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C#N)O)C(=O)O
InChIInChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)12(18)10-6-4-9(8-16)5-7-10/h4-7,11-12,18H,1-3H3,(H,17,21)(H,19,20)
InChIKeyANKVSTYQCCCVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-threo-3-(4-cyanophenyl)serine (CAS 1028281-09-5) – Protected Amino Acid Building Block for Peptide Synthesis


Boc-D-threo-3-(4-cyanophenyl)serine (CAS 1028281-09-5) is a non-natural amino acid derivative with the molecular formula C15H18N2O5 and a molecular weight of 306.32 g/mol . It features a Boc (tert-butoxycarbonyl) protecting group on the α-amino group and a 4-cyanophenyl substituent on the β-carbon of the serine backbone [1]. This compound is employed as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where its defined D-threo stereochemistry and cyanophenyl functionality enable the creation of peptides with modified conformational and electronic properties .

Why Generic Substitution of Boc-D-threo-3-(4-cyanophenyl)serine Compromises Research Reproducibility


Direct substitution of Boc-D-threo-3-(4-cyanophenyl)serine with structurally similar serine derivatives—such as its phenyl analog (Boc-D-threo-3-phenylserine), the L-threo enantiomer, or Fmoc-protected variants—is scientifically unsound due to critical differences in stereochemical configuration, electronic properties of the aryl substituent, and protecting group chemistry. The D-threo stereochemistry is essential for inducing specific peptide secondary structures, while the 4-cyanophenyl group provides a strong electron-withdrawing effect (Hammett σp ≈ 0.66) that alters peptide backbone conformation and target binding affinity relative to the unsubstituted phenyl analog [1]. Furthermore, Boc-based SPPS requires different deprotection conditions (TFA cleavage) compared to Fmoc-based SPPS (piperidine), making the choice of protecting group a critical determinant of synthetic route compatibility .

Quantitative Differentiation of Boc-D-threo-3-(4-cyanophenyl)serine Against Structural Analogs


Stereochemical Identity: D-threo Configuration vs. L-threo or Erythro Diastereomers

Boc-D-threo-3-(4-cyanophenyl)serine possesses a specific D-threo absolute configuration (2R,3S) at its two chiral centers, as confirmed by its InChI Key (ANKVSTYQCCCVHX-NWDGAFQWSA-N) and SMILES notation (CC(C)(OC(N[C@H](C(O)=O)[C@H](O)C1=CC=C(C#N)C=C1)=O)C) [1]. This stereochemistry is distinct from the L-threo enantiomer (2S,3R) and the erythro diastereomers (2R,3R or 2S,3S). In peptide synthesis, the D-threo configuration induces a specific turn conformation that differs markedly from that induced by L-threo or erythro isomers, impacting the three-dimensional structure and biological activity of the resulting peptide [1].

Peptide Synthesis Stereochemistry Chiral Building Blocks

Electron-Withdrawing Effect of 4-Cyanophenyl vs. Phenyl Substituent

The 4-cyanophenyl group (C6H4-CN) of the target compound exerts a strong electron-withdrawing effect (Hammett σp = 0.66) and contributes to a molecular weight of 306.32 g/mol and a topological polar surface area (TPSA) of 120 Ų [1]. In contrast, the phenyl analog, Boc-D-threo-3-phenylserine (CAS 102507-18-6), has a molecular weight of 281.31 g/mol and lacks the electron-withdrawing cyano group . This electronic difference alters the peptide backbone's electron density and hydrogen-bonding capacity, which can influence target binding affinity and peptide stability.

Medicinal Chemistry Structure-Activity Relationship Peptide Design

Boc Protection Compatibility with Solid-Phase Peptide Synthesis (SPPS)

Boc-D-threo-3-(4-cyanophenyl)serine features a Boc (tert-butoxycarbonyl) protecting group, which is cleaved under acidic conditions (e.g., TFA) in Boc-SPPS protocols . Its stability under these conditions is well-established, making it suitable for automated synthesizers [1]. In contrast, Fmoc-protected analogs (e.g., Fmoc-D-threo-3-(4-cyanophenyl)serine) require basic deprotection (piperidine) and are incompatible with Boc-SPPS. The target compound's storage condition is 0-8°C, ensuring long-term stability .

SPPS Protecting Groups Peptide Chemistry

High Purity Specifications for Reproducible Research

Commercially available Boc-D-threo-3-(4-cyanophenyl)serine is supplied with a minimum purity of 95% (as listed by CymitQuimica) . While specific purity data from ChemImpex is pending, the product is handled under rigorous quality control standards . In comparison, the phenyl analog Boc-D-threo-3-phenylserine is available with ≥98% purity (HPLC) and a melting point of 125-129°C . The high purity of these building blocks is essential for minimizing side reactions and ensuring reproducible peptide synthesis outcomes.

Analytical Chemistry Quality Control Peptide Synthesis

Physicochemical Descriptors Differentiating the Target Compound

The computed physicochemical properties of Boc-D-threo-3-(4-cyanophenyl)serine reveal key differences from its phenyl analog. The target compound has an exact mass of 306.12157168 g/mol, 7 hydrogen bond acceptors, 3 hydrogen bond donors, 7 rotatable bonds, and a complexity score of 454 [1]. In contrast, Boc-D-threo-3-phenylserine has an exact mass of 281.1263 g/mol, 5 hydrogen bond acceptors, 3 hydrogen bond donors, and a lower complexity score (exact value not publicly available) . These descriptors impact the compound's behavior in computational models and its physicochemical properties in solution.

Computational Chemistry Drug Design QSAR

Suitability for Automated Peptide Synthesizers

Boc-D-threo-3-(4-cyanophenyl)serine is characterized as a high-purity reference standard with stability under solid-phase peptide synthesis (SPPS) conditions, making it suitable for automated peptide synthesizers [1]. Its storage at 0-8°C ensures long-term stability, which is crucial for maintaining purity and reactivity over time . While specific stability data (e.g., half-life in TFA) is not publicly disclosed, the compound's broad adoption in SPPS protocols supports its reliable performance.

Automated Synthesis SPPS Peptide Chemistry

High-Impact Application Scenarios for Boc-D-threo-3-(4-cyanophenyl)serine in Research and Development


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

Boc-D-threo-3-(4-cyanophenyl)serine is employed as a building block in Boc-SPPS to introduce a D-threo-β-hydroxy-α-amino acid residue with a 4-cyanophenyl side chain. This moiety imposes a specific turn conformation in the peptide backbone, which is valuable for designing peptidomimetics with enhanced target selectivity [1]. Its stability under acidic deprotection conditions (TFA) ensures compatibility with standard Boc-SPPS protocols .

Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

The 4-cyanophenyl group serves as an electron-withdrawing substituent that can modulate the peptide's binding affinity to biological targets. Comparative SAR studies with the phenyl analog (Boc-D-threo-3-phenylserine) allow researchers to quantify the contribution of the cyano group to potency and selectivity [1].

Computational Chemistry and Molecular Modeling

The computed physicochemical descriptors of Boc-D-threo-3-(4-cyanophenyl)serine (e.g., exact mass, HBA count, TPSA) are used as inputs for QSAR models, docking simulations, and ADME predictions. Accurate descriptor values are essential for generating reliable in silico predictions, and substitution with an analog would introduce errors [1].

Development of Peptide-Based Enzyme Inhibitors

The D-threo stereochemistry and cyanophenyl functionality can be leveraged to design peptide inhibitors that mimic natural substrates or transition states. The defined stereochemistry is critical for achieving the correct orientation within the enzyme active site, as demonstrated in studies with related serine protease inhibitors [1].

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